molecular formula C17H14N2O5 B5788403 N-(1,3-benzodioxol-5-ylmethyl)-3-(2-nitrophenyl)acrylamide

N-(1,3-benzodioxol-5-ylmethyl)-3-(2-nitrophenyl)acrylamide

Cat. No. B5788403
M. Wt: 326.30 g/mol
InChI Key: NZFOXGFNFBKIAQ-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-3-(2-nitrophenyl)acrylamide, also known as BDDA, is a chemical compound that has gained attention in scientific research due to its potential applications as a fluorescent probe and inhibitor of certain enzymes. BDDA is synthesized through a multi-step process, and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-3-(2-nitrophenyl)acrylamide is thought to act as an inhibitor of enzymes by binding to the active site and preventing substrate binding. It has been shown to inhibit acetylcholinesterase by binding to the catalytic site and blocking the hydrolysis of acetylcholine. N-(1,3-benzodioxol-5-ylmethyl)-3-(2-nitrophenyl)acrylamide has also been shown to inhibit monoamine oxidase by binding to the enzyme's active site and preventing the oxidation of monoamine neurotransmitters.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-nitrophenyl)acrylamide has been shown to have a range of biochemical and physiological effects, depending on the specific enzyme it is targeting. For example, N-(1,3-benzodioxol-5-ylmethyl)-3-(2-nitrophenyl)acrylamide has been shown to increase the levels of acetylcholine in the brain by inhibiting acetylcholinesterase. This can lead to improved cognitive function and memory. N-(1,3-benzodioxol-5-ylmethyl)-3-(2-nitrophenyl)acrylamide has also been shown to induce apoptosis in cancer cells, which could potentially be used in cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-3-(2-nitrophenyl)acrylamide in laboratory experiments is its fluorescent properties, which make it a useful tool for studying enzyme activity. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-3-(2-nitrophenyl)acrylamide has been shown to be a potent inhibitor of certain enzymes, which could be useful for drug development. However, one limitation of using N-(1,3-benzodioxol-5-ylmethyl)-3-(2-nitrophenyl)acrylamide is its potential toxicity, which could limit its use in certain experiments.

Future Directions

There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-3-(2-nitrophenyl)acrylamide. One area of interest is the development of N-(1,3-benzodioxol-5-ylmethyl)-3-(2-nitrophenyl)acrylamide-based fluorescent probes for other enzymes. Additionally, further research could be done to investigate the potential use of N-(1,3-benzodioxol-5-ylmethyl)-3-(2-nitrophenyl)acrylamide in cancer therapy. Finally, more studies could be done to investigate the potential toxicity of N-(1,3-benzodioxol-5-ylmethyl)-3-(2-nitrophenyl)acrylamide and its effects on human health.

Synthesis Methods

N-(1,3-benzodioxol-5-ylmethyl)-3-(2-nitrophenyl)acrylamide is synthesized through a multi-step process that involves the reaction of 1,3-benzodioxole with 3-(2-nitrophenyl)acryloyl chloride in the presence of a base. The resulting intermediate is then treated with methylamine to yield N-(1,3-benzodioxol-5-ylmethyl)-3-(2-nitrophenyl)acrylamide.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3-(2-nitrophenyl)acrylamide has been studied for its potential applications as a fluorescent probe for enzymes such as β-lactamase and acetylcholinesterase. It has also been investigated as an inhibitor of enzymes such as acetylcholinesterase and monoamine oxidase. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-3-(2-nitrophenyl)acrylamide has been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

(E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(2-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5/c20-17(8-6-13-3-1-2-4-14(13)19(21)22)18-10-12-5-7-15-16(9-12)24-11-23-15/h1-9H,10-11H2,(H,18,20)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFOXGFNFBKIAQ-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C=CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)/C=C/C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(1,3-benzodioxol-5-ylmethyl)-3-(2-nitrophenyl)prop-2-enamide

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